NG25

Übersicht

Beschreibung

NG25 ist ein neuartiger synthetischer Inhibitor der Transforming Growth Factor-β-aktivierten Kinase 1 (TAK1) und der Mitogen-aktivierten Proteinkinase-Kinase-Kinase-Kinase 2 (MAP4K2). Es hat ein signifikantes Potenzial gezeigt, die Proliferation von Dickdarmkrebszellen zu hemmen, insbesondere bei solchen mit KRAS-Mutationen . This compound wurde auf seine Fähigkeit untersucht, Apoptose in Krebszellen zu induzieren, indem verschiedene Signalwege reguliert werden .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Verwendung spezifischer Reagenzien und Bedingungen. Die Syntheseroute umfasst typischerweise die folgenden Schritte :

Ausgangsmaterial: Die Synthese beginnt mit 3-Hydroxy-4-methylbenzoesäure.

Reaktionsbedingungen: Das Ausgangsmaterial wird mit Kaliumcarbonat in Dimethylsulfoxid bei 100 °C umgesetzt.

Katalyse: Palladium auf Kohlenstoff wird als Katalysator in Methanol verwendet.

Kupplungsreaktion: Das Zwischenprodukt wird dann mit einem anderen Reagenz unter Verwendung von HATU, DMAP und DIEA in Dichlormethan gekoppelt.

Letzte Schritte: Die letzten Schritte beinhalten die Behandlung mit Trifluoressigsäure in Dichlormethan und Lithiumhydroxid in einem Wasser/Tetrahydrofuran-Gemisch.

Wirkmechanismus

Target of Action

NG25 is a potent dual inhibitor that primarily targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) . TAK1 is a key modulator involved in a range of cellular functions including immune responses, cell survival, and death . MAP4K2 is another kinase that plays a crucial role in various cellular processes.

Mode of Action

This compound interacts with its targets by binding to the ATP binding pocket of the target kinase. It also binds to an adjacent hydrophobic pocket that is created when the activation loop, which contains the conserved DFG motif, is in an “out” conformation . This binding inhibits the activity of TAK1 and MAP4K2, leading to a series of downstream effects .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits molecules downstream of MAPK, including ERK, JNK, and p38 phosphorylation . This compound also blocks NF-κB activation in KRAS-mutant cells . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by this compound, but also reducing the formation of TAK1-XIAP complex that can activate TAK1 downstream signaling pathways . This forms a positive feedback loop to further induce apoptosis in KRAS-mutant CRC cells .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound has been shown to have significant molecular and cellular effects. It inhibits CRC cell proliferation in vitro and in vivo, especially in KRAS-mutant cells . This compound induces caspase-dependent apoptosis in KRAS-mutant cells and in orthotopic CRC mouse models by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . In the context of neonatal hypoxic-ischemic rats, this compound ameliorates neuronal apoptosis by inhibiting TAK1 expression and cell apoptosis .

Biochemische Analyse

Biochemical Properties

NG25 interacts with TAK1, a member of the mitogen-activated protein kinase kinase kinase family . It binds to the ATP binding pocket of TAK1, in addition to an adjacent hydrophobic pocket . This interaction inhibits TAK1, leading to a cascade of effects on downstream signaling pathways .

Cellular Effects

This compound has been shown to inhibit cell proliferation, particularly in KRAS-mutant colorectal cancer cells . It induces caspase-dependent apoptosis by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . Furthermore, this compound can block the activation of NF-κB in KRAS-mutant cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TAK1, which leads to a decrease in the phosphorylation of downstream molecules of MAPK, including ERK, JNK, and p38 . Additionally, this compound blocks the activation of NF-κB, a key regulator of immune response and cell survival . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown to prolong survival, particularly in a Vκ*MYC model of multiple myeloma . The effect was limited and no differences in disease burden were observed for any of the treatments

Metabolic Pathways

Given its role as a TAK1 inhibitor, it likely impacts pathways involving TAK1, such as the MAPK signaling pathway .

Vorbereitungsmethoden

The synthesis of NG25 involves several steps, including the use of specific reagents and conditions. The synthetic route typically includes the following steps :

Starting Material: The synthesis begins with 3-hydroxy-4-methylbenzoic acid.

Reaction Conditions: The starting material is reacted with potassium carbonate in dimethyl sulfoxide at 100°C.

Catalysis: Palladium on carbon is used as a catalyst in methanol.

Coupling Reaction: The intermediate product is then coupled with another reagent using HATU, DMAP, and DIEA in dichloromethane.

Final Steps: The final steps involve treatment with trifluoroacetic acid in dichloromethane and lithium hydroxide in a water/tetrahydrofuran mixture.

Analyse Chemischer Reaktionen

NG25 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine hemmende Wirkung auf TAK1 und MAP4K2 betreffen . Die Verbindung bindet an die ATP-Bindungstasche der Zielkinasen und hemmt deren Aktivität. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Oxidation und Reduktion: this compound kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an ihren funktionellen Gruppen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Zwischenprodukte und Endprodukte, die die hemmende Aktivität von this compound beibehalten.

Wissenschaftliche Forschungsanwendungen

NG25 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signalwege zu untersuchen.

Biologie: Die Verbindung wird in der Forschung zu Zellsignaltransduktion, Apoptose und Krebsbiologie eingesetzt.

Medizin: this compound hat sich als potenzieller Therapeutikum für die Behandlung von Dickdarmkrebs gezeigt, insbesondere in Fällen mit KRAS-Mutationen.

Industrie: this compound wird bei der Entwicklung neuer therapeutischer Strategien und der Medikamentenentwicklung eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von TAK1 und MAP4K2 hemmt . Die Verbindung bindet an die ATP-Bindungstasche dieser Kinasen und verhindert deren Aktivierung. Diese Hemmung führt zur Unterdrückung nachgeschalteter Signalwege, einschließlich des Mitogen-aktivierten Proteinkinase (MAPK)-Wegs und des Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Wegs . Durch die Blockierung dieser Wege induziert this compound Apoptose in Krebszellen und reduziert Entzündungen in verschiedenen Krankheitsmodellen .

Vergleich Mit ähnlichen Verbindungen

NG25 ist einzigartig in seiner dualen Hemmung von TAK1 und MAP4K2, was es von anderen Kinaseinhibitoren unterscheidet . Ähnliche Verbindungen umfassen:

5Z-7-Oxozeaenol: Ein weiterer TAK1-Inhibitor, jedoch mit unterschiedlichen Bindungseigenschaften und Spezifität.

AZ-TAK1: Ein selektiver TAK1-Inhibitor mit unterschiedlicher chemischer Struktur und Aktivitätsprofil.

NG-25 Trihydrochlorid: Ein Derivat von this compound mit ähnlicher inhibitorischer Aktivität, aber unterschiedlichen Löslichkeits- und pharmakokinetischen Eigenschaften.

Eigenschaften

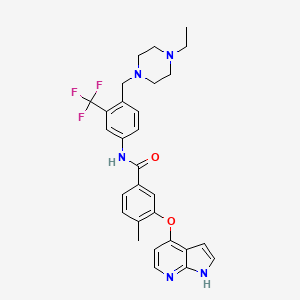

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGEBOIKULBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693497 | |

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315355-93-1 | |

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)